1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea
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Overview
Description
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a urea linkage to a fluorinated phenyl ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The dimethylamino and dimethyl groups are introduced through nucleophilic substitution reactions using suitable reagents.
Urea Formation: The final step involves the reaction of the substituted pyrimidine with an isocyanate derivative of the fluorinated phenyl ring to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea can be compared with other similar compounds, such as:
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-chloro-2-methylphenyl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-bromo-2-methylphenyl)urea:
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(3-iodo-2-methylphenyl)urea: The iodine-substituted analog may have unique properties due to the larger atomic size and different electronic effects of iodine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(3-fluoro-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-9-12(17)7-6-8-13(9)20-16(23)21-14-10(2)18-15(22(4)5)19-11(14)3/h6-8H,1-5H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKHUAKAGZLHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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